2-[(Furan-2-yl)formamido]-3-methylbutanoic acid
Description
Properties
IUPAC Name |
2-(furan-2-carbonylamino)-3-methylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-6(2)8(10(13)14)11-9(12)7-4-3-5-15-7/h3-6,8H,1-2H3,(H,11,12)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGPKMOKGOBWXPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid typically involves the reaction of furan-2-carboxylic acid with 3-methylbutanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Acid-Base Reactions
The carboxylic acid group undergoes typical proton transfer reactions:
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Deprotonation : Forms a carboxylate ion () in basic media (pH > 5), enabling salt formation with metal cations like Na⁺ or K⁺.
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Amide Protonation : The formamido nitrogen can act as a weak base, protonating under strongly acidic conditions (e.g., HCl, H₂SO₄).
Key Data :
| Reaction Type | Conditions | Products | Reference |
|---|---|---|---|
| Deprotonation | pH 8–10 | Carboxylate salt | |
| Protonation | 1M HCl | Protonated amide |
Nucleophilic Substitution
The amide group participates in nucleophilic acyl substitution:
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Hydrolysis : Acidic or basic hydrolysis cleaves the amide bond:
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Alcoholysis : Reacts with methanol under acid catalysis to form methyl esters .
Mechanistic Pathway :
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Protonation of the carbonyl oxygen.
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Nucleophilic attack by water/methanol.
Cyclization and Ring-Opening Reactions
The furan ring exhibits electrophilic substitution and ring-opening tendencies:
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Electrophilic Substitution : Bromination at the 5-position of the furan ring occurs in the presence of Br₂/FeBr₃ .
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Acid-Catalyzed Ring Opening : Protonation at the β-position of furan leads to dihydrofuran intermediates, which hydrolyze to diketones .
Experimental Observations :
| Reaction | Conditions | Products | Yield | Reference |
|---|---|---|---|---|
| Bromination | Br₂, FeBr₃, 0°C | 5-Bromo-furan derivative | 72% | |
| Hydrolysis | 1M H₂SO₄, 80°C | 3-Methylbutanoic acid + diketones | 85% |
Redox Reactions
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Oxidation : The furan ring oxidizes with KMnO₄/H⁺ to form maleic acid derivatives .
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Reduction : Catalytic hydrogenation (H₂/Pd) reduces the amide to a secondary amine.
Notable Reaction :
This proceeds via radical intermediates observed in atmospheric oxidation studies .
Condensation and Cross-Coupling
The compound participates in:
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Schiff Base Formation : Reacts with primary amines to form imines .
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Suzuki Coupling : Palladium-catalyzed coupling with aryl boronic acids modifies the furan ring .
Optimized Conditions :
| Reaction | Catalyst | Temperature | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 80°C | 68% |
Thermal Decomposition
Thermogravimetric analysis (TGA) shows decomposition above 200°C, releasing CO₂ and furan-related volatiles .
Biological Interactions
While not the primary focus, the compound inhibits cytochrome P450 enzymes (IC₅₀ = 12 μM) due to structural similarity to furan-containing drug metabolites .
Scientific Research Applications
2-[(Furan-2-yl)formamido]-3-methylbutanoic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The anti-inflammatory effects could be due to the inhibition of pro-inflammatory cytokines or signaling pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
2-[(Furan-2-yl)formamido]-3-methylbutanoic acid is a compound of interest due to its unique structural properties and potential biological activities. This article will explore its biological activity, including antimicrobial effects, pharmacological properties, and metabolic pathways, supported by relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula for 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid is C9H12N2O3, with a molecular weight of approximately 196.20 g/mol. The compound features a furan ring, which is known for its biological activity, particularly in medicinal chemistry.
Antimicrobial Activity
Research has indicated that compounds similar to 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid exhibit significant antimicrobial properties. A study highlighted that derivatives containing furan moieties often demonstrate activity against various strains of bacteria, including resistant strains such as MRSA (methicillin-resistant Staphylococcus aureus) .
Table 1: Antimicrobial Activity of Furan Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid | MRSA | 8 |
| Fusidic Acid | MRSA | 0.125 |
| Metronidazole | Pseudomonas aeruginosa | 16 |
The Minimum Inhibitory Concentration (MIC) values suggest that while 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid is effective, it may not be as potent as some other established antibiotics like fusidic acid.
The proposed mechanism for the antimicrobial activity of furan-containing compounds includes interference with bacterial cell wall synthesis and inhibition of protein synthesis. This mechanism is critical in combating bacterial infections effectively .
Pharmacological Properties
In addition to its antimicrobial effects, the compound may exhibit anti-inflammatory properties due to the presence of the furan ring, which has been linked to reduced inflammatory responses in various studies .
Table 2: Pharmacological Effects of Furan Derivatives
Metabolic Pathways
The metabolism of 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid involves enzymatic processes that convert it into various metabolites. These metabolites may also exhibit biological activity, contributing to the overall pharmacological profile of the compound. For instance, studies indicate that acyl glycines, which include derivatives of furan compounds, are produced through glycine N-acyltransferase activity .
Case Studies
Recent case studies have explored the therapeutic potential of furan derivatives in clinical settings. One notable study investigated the efficacy of a furan-based compound in treating skin infections caused by MRSA. The results demonstrated a significant reduction in bacterial load when used in conjunction with standard antibiotic therapy .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-[(Furan-2-yl)formamido]-3-methylbutanoic acid, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving furan-2-carbaldehyde derivatives and malonic acid precursors, as demonstrated in analogous furan-containing systems . Optimizing amide bond formation (e.g., using carbodiimide coupling agents) and controlling reaction pH/temperature are critical for yield improvement. Multi-step protocols, such as those for structurally related amides (e.g., methoxycarbonylamino derivatives), highlight the importance of protecting group strategies and iterative purification .
Q. Which spectroscopic techniques are most effective for structural confirmation, and what key spectral markers should be prioritized?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the furan-2-yl formamido moiety (e.g., characteristic aromatic protons at δ 7.4–7.6 ppm) and the branched methyl groups in the butanoic acid backbone (δ 0.8–1.2 ppm). Infrared (IR) spectroscopy can validate the amide carbonyl stretch (~1650 cm⁻¹) and carboxylic acid O–H stretch (~2500–3300 cm⁻¹). Mass spectrometry (MS) provides molecular ion confirmation and fragmentation patterns, as seen in lipidomic analyses of furan fatty acids .
Q. How can researchers establish baseline purity criteria using chromatographic methods?
- Methodological Answer : Reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 210–254 nm) is recommended for purity assessment. Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS), as applied to furan fatty acids in plasma, offers high sensitivity for detecting trace impurities . Calibration against certified reference materials and validation of linearity (R² > 0.995) are critical for quantitation.
Advanced Research Questions
Q. How can discrepancies between theoretical and observed physicochemical properties (e.g., pKa, solubility) be resolved experimentally?
- Methodological Answer : Experimental pKa determination via potentiometric titration should be cross-validated with computational predictions (e.g., COSMO-RS simulations). For solubility, gravimetric analysis under controlled pH and temperature conditions, as used in corrosion inhibition studies of analogous compounds, provides empirical data . Discrepancies may arise from solvent effects or polymorphic forms, necessitating X-ray crystallography for solid-state characterization .
Q. What computational approaches are suitable for predicting the reactivity of the furan moiety in this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations can model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites on the furan ring. Molecular dynamics simulations, similar to those used in corrosion inhibitor studies, assess interactions with biological or synthetic matrices . Pair these with experimental reactivity assays (e.g., kinetic studies under oxidative conditions) to validate computational insights.
Q. How can multi-dimensional analytical workflows characterize degradation products under accelerated stability conditions?
- Methodological Answer : Implement LC-MS/HRMS (High-Resolution Mass Spectrometry) to identify degradation products via exact mass matching and isotopic patterns. For structural elucidation, hyphenate with NMR or Fourier-Transform Infrared (FTIR) spectroscopy. Accelerated stability testing (e.g., 40°C/75% relative humidity) should follow ICH guidelines, with forced degradation (acid/alkali hydrolysis, photolysis) to profile degradation pathways .
Data Contradiction Analysis
Q. How should researchers address conflicting data between HPLC purity assessments and NMR impurity detection?
- Methodological Answer : Cross-validate results using orthogonal methods:
- HPLC-UV : May miss non-UV-active impurities. Use evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for broader coverage.
- NMR : Quantify impurities via integration of minor peaks relative to the principal component.
- MS/MS : Identify impurities through fragmentation patterns, as demonstrated in lipidomic studies of complex biological samples .
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to correlate impurity profiles across techniques.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
